

Application Notes and Protocols for In Vivo Administration of Nct-503

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Compound of Interest

Compound Name: Nct-503

Cat. No.: B15611452

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for **Nct-503**, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

Nct-503 is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, **Nct-503** blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting intracellular serine levels. This disruption of serine metabolism has been shown to selectively induce cell cycle arrest and necrosis in cancer cells that are dependent on this pathway for proliferation.^[1] The mechanism involves the depletion of nucleotides, which are essential for DNA and RNA synthesis.^[1] **Nct-503** exhibits a non-competitive mode of inhibition with respect to both 3-phosphoglycerate (3-PG) and the co-substrate NAD⁺.^{[2][3]}

In Vivo Dosage and Administration

Preclinical studies in various mouse models have consistently utilized a standard dosage and administration route for **Nct-503**.

Table 1: Summary of In Vivo Dosage and Administration of **Nct-503**

Parameter	Details	Reference
Dosage	40 mg/kg	[1][2][4]
Administration Route	Intraperitoneal (i.p.) injection	[1][2][4]
Frequency	Once daily	[2][4]
Animal Models	NOD.SCID mice, Nude mice (BALB/c nu/nu)	[1][2][3][4]
Tumor Models	MDA-MB-468 (PHGDH-dependent), MDA-MB-231 (PHGDH-independent) breast cancer xenografts; HIF2 α -KO-SU-R-786-o renal cell carcinoma xenografts; 5T33MM multiple myeloma model	[1][2][3][4]

Pharmacokinetics

Nct-503 has demonstrated favorable pharmacokinetic properties in vivo, supporting its use as a preclinical tool.

Table 2: Pharmacokinetic Parameters of **Nct-503** in Mice

Parameter	Value	Administration	Reference
Cmax	~20 μ M in plasma	40 mg/kg, i.p.	[1][2][3]
Half-life ($t_{1/2}$)	2.5 hours	40 mg/kg, i.p.	[1][2][3]
AUClast	14,700 hr*ng/mL	40 mg/kg, i.p.	[1][2][3]
Distribution	Significant partitioning into the liver and brain	40 mg/kg, i.p.	[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Nct-503 Dosing Solution

This protocol describes the preparation of **Nct-503** for intraperitoneal administration in mice.

Materials:

- **Nct-503** powder
- Ethanol (100%)
- Polyethylene glycol 300 (PEG 300)
- 30% (w/v) Hydroxypropyl- β -cyclodextrin (HP β CD) in saline
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free saline
- Vortex mixer
- Sterile filters (0.22 μ m)

Procedure:

- Vehicle Preparation:
 - Prepare a 30% (w/v) solution of HP β CD in sterile saline. Gently warm and stir until fully dissolved. Allow to cool to room temperature.
 - The final vehicle composition will be 5% ethanol, 35% PEG 300, and 60% of the 30% HP β CD solution.[\[4\]](#)[\[5\]](#)
- **Nct-503** Dissolution:
 - Calculate the required amount of **Nct-503** based on the desired final concentration and the total volume needed for the study cohort (e.g., for a 4 mg/mL solution to dose at 10 mL/kg for a 40 mg/kg dose).
 - Weigh the **Nct-503** powder and place it in a sterile microcentrifuge tube.

- Add the required volume of 100% ethanol (5% of the final volume) to the **Nct-503** powder. Vortex until the powder is fully dissolved.
- Add the required volume of PEG 300 (35% of the final volume) to the dissolved **Nct-503** solution. Vortex thoroughly.
- Add the required volume of the 30% HP β CD solution (60% of the final volume) to the mixture. Vortex until a clear, homogenous solution is obtained.
- Sterilization and Storage:
 - Sterilize the final **Nct-503** dosing solution by passing it through a 0.22 μ m sterile filter into a sterile, pyrogen-free container.
 - It is recommended to prepare the solution fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Administration of Nct-503 in a Xenograft Mouse Model

This protocol outlines the procedure for administering **Nct-503** to mice bearing subcutaneous tumor xenografts.

Materials:

- Tumor-bearing mice (e.g., NOD.SCID or nude mice)
- Prepared **Nct-503** dosing solution (4 mg/mL)
- Sterile insulin syringes (or similar) with a 27-30 gauge needle
- Animal scale
- 70% Ethanol for disinfection

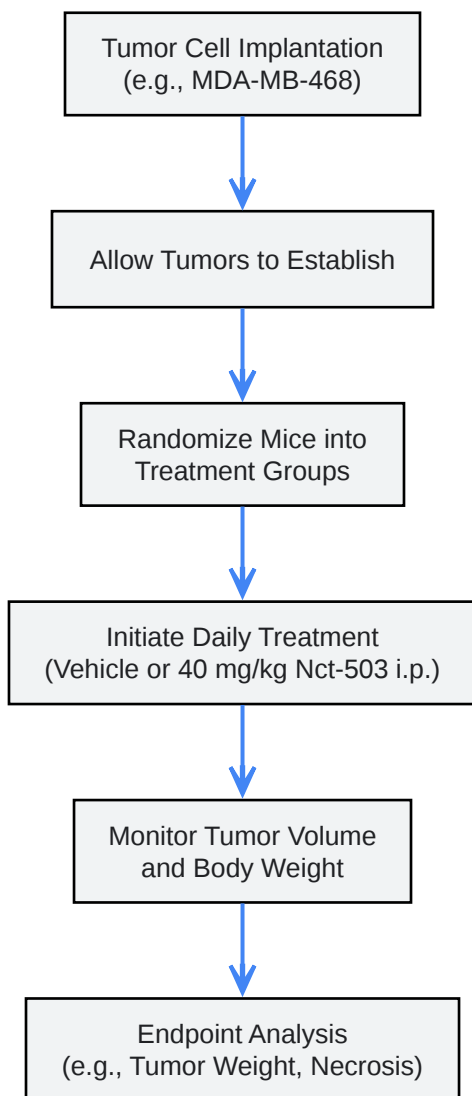
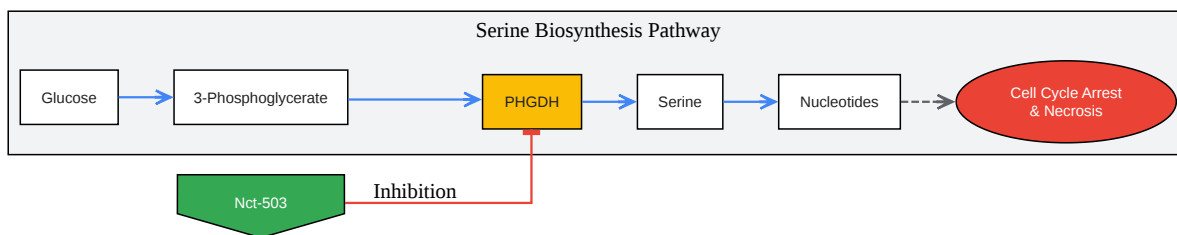
Procedure:

- Animal Preparation:

- Weigh each mouse accurately before each administration to calculate the precise injection volume.
- The injection volume should not exceed 150 µL per mouse.[\[4\]](#)
- Dose Calculation:
 - Calculate the injection volume using the following formula:
 - $\text{Injection Volume (mL)} = (\text{Animal Weight (kg)} * \text{Dose (mg/kg)}) / \text{Concentration of Nct-503 solution (mg/mL)}$
 - For a 20g mouse and a 40 mg/kg dose with a 4 mg/mL solution: $(0.020 \text{ kg} * 40 \text{ mg/kg}) / 4 \text{ mg/mL} = 0.2 \text{ mL}$ (Note: adjust concentration if volume is too high).
- Administration:
 - Properly restrain the mouse.
 - Locate the intraperitoneal injection site in the lower right or left quadrant of the abdomen.
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
 - Slowly inject the calculated volume of the **Nct-503** solution.
 - Withdraw the needle and monitor the animal for any immediate adverse reactions.
- Monitoring:
 - Monitor the mice daily for changes in body weight, tumor volume, and overall health.
 - Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Nct-503** and a typical experimental workflow for in vivo studies.



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